molecular formula C18H21N3O2 B7349346 (3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one

Número de catálogo B7349346
Peso molecular: 311.4 g/mol
Clave InChI: VZZWZGIOWLWHEV-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one, also known as Ro 15-4513, is a compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound belongs to the class of benzodiazepines, which are known to have anxiolytic, sedative, hypnotic, and muscle relaxant properties. However, unlike other benzodiazepines, Ro 15-4513 has a unique mechanism of action that makes it an interesting candidate for further research.

Mecanismo De Acción

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 has a unique mechanism of action that sets it apart from other benzodiazepines. It acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, which is responsible for the anxiolytic, sedative, and hypnotic effects of benzodiazepines. However, this compound 15-4513 also has an inverse agonist effect on the same receptor, which means that it can reduce the effects of other benzodiazepines that act as full agonists at the same site.
Biochemical and physiological effects:
This compound 15-4513 has been shown to have anxiolytic and sedative effects in animal studies. It has also been shown to have anticonvulsant properties and can reduce the severity of seizures induced by other drugs. Additionally, this compound 15-4513 has been shown to reduce the symptoms of alcohol withdrawal syndrome in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using (3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 in lab experiments is its unique mechanism of action, which can be used to study the role of GABA receptors in the brain. However, one of the limitations is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Direcciones Futuras

There are several potential future directions for research on (3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513. One area of interest is its potential as a treatment for alcohol use disorder. Another area of research is its ability to modulate the effects of other drugs, which could have implications for the treatment of drug addiction. Additionally, further studies could be conducted to investigate its potential as a treatment for anxiety and other psychiatric disorders.

Métodos De Síntesis

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 can be synthesized using a multistep process that involves the condensation of 3-ethyl-4-hydroxy-1-methyl-2-pyrrolidinone with 2-quinolinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using chromatography techniques.

Aplicaciones Científicas De Investigación

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 has been extensively studied for its potential therapeutic applications in the field of neuroscience. Some of the areas of research include its use as a tool to study the role of GABA receptors in the brain, its potential as a treatment for alcohol withdrawal syndrome, and its ability to modulate the effects of other drugs such as opioids.

Propiedades

IUPAC Name

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-16-18(23)19-8-5-9-21(16)17(22)11-13-10-14-6-3-4-7-15(14)20-12-13/h3-4,6-7,10,12,16H,2,5,8-9,11H2,1H3,(H,19,23)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZWZGIOWLWHEV-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1C(=O)CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1C(=O)CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.